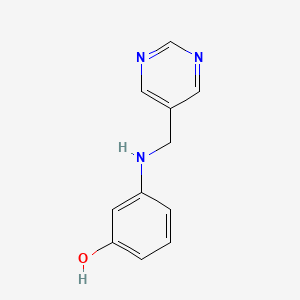
3-(Pyrimidin-5-ylmethylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrimidin-5-ylmethylamino)phenol is a heterocyclic compound that features both a pyrimidine ring and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-5-ylmethylamino)phenol typically involves the reaction of pyrimidine derivatives with phenolic compounds. One common method includes the use of 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides and then transformed into pyrido[2,3-d]pyrimidin-5-one derivatives under reflux conditions with methanol sodium (MeONa) in butanol (BuOH) . This method ensures the formation of the desired compound with high selectivity and yield.
Industrial Production Methods
Industrial production of this compound can be scaled up using green chemistry principles. For instance, a scalable and green one-minute synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol has been developed . This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-5-ylmethylamino)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
3-(Pyrimidin-5-ylmethylamino)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-5-ylmethylamino)phenol involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
3-(Pyrimidin-5-ylmethylamino)phenol can be compared with other similar compounds such as pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These compounds share a similar pyrimidine core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities. For example, pyrido[2,3-d]pyrimidin-5-ones are known for their antiproliferative activity, while pyrido[2,3-d]pyrimidin-7-ones are investigated as kinase inhibitors .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis. Additionally, its potential biological activities make it a promising candidate for further research in medicinal chemistry and other fields.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-(pyrimidin-5-ylmethylamino)phenol |
InChI |
InChI=1S/C11H11N3O/c15-11-3-1-2-10(4-11)14-7-9-5-12-8-13-6-9/h1-6,8,14-15H,7H2 |
InChI Key |
QRWMKGBINUXNFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NCC2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















